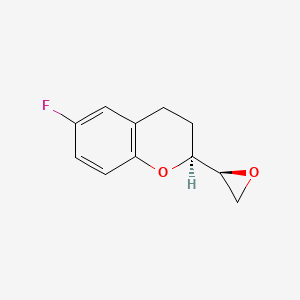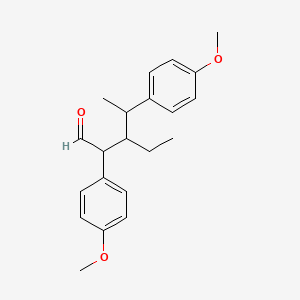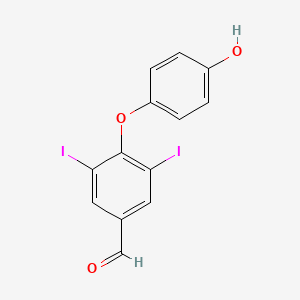
Cyromazine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyromazine-d4 is a stable isotope labelled compound . It is a derivative of the insecticide cyromazine, where the cyclopropyl protons are replaced by deuterium . It is used as a reference standard for analytical testing within the food and beverage sector .
Synthesis Analysis
Cyromazine can be synthesized by the reaction of melamine and ammonia at room temperature . The process involves the use of sodium hydroxide at 70-85°C with a pH of 9.5 for 6 hours . After the reaction, cyromazine is obtained with a yield of 96.37% .
Molecular Structure Analysis
The molecular formula of this compound is C6 2H4 H6 N6 . It is a cyclopropyl derivative of melamine . The structure of this compound is similar to that of Cyromazine, with the difference being the replacement of cyclopropyl protons with deuterium .
Chemical Reactions Analysis
Cyromazine can be degraded by certain bacteria, such as Acinetobacter sp. ZX01 . This bacterium utilizes cyromazine as the sole carbon source for its growth, hydrolyzing cyromazine to melamine . The strain ZX01 can degrade most of the cyromazine in 60 hours .
Physical and Chemical Properties Analysis
Cyromazine is a fine white powder at room temperature . Its melting point is 223.96°C and it decomposes at 300-400°C . The relative density of cyromazine is about 1.334 and its vapour pressure is 4.48x10-7 Pa at 25°C .
Wissenschaftliche Forschungsanwendungen
Insect Growth Regulator : Cyromazine is primarily used as an insect growth regulator. It is effective against various dipteran insects, including Drosophila melanogaster and Lucilia cuprina. Studies have shown that cyromazine-resistant mutants of these species also exhibit cross-resistance to other similar insect growth regulators, such as dicyclanil (Lorin Magoc et al., 2005).
Toxicity Studies : Research has demonstrated the toxic effects of cyromazine on larvae and pupae of Drosophila melanogaster, with specific concentrations leading to inhibited development or death (T. Wilson, 1997).
Controlled Release for Animal Protection : Cyromazine can be effectively used in intraruminal capsules for livestock, such as sheep, to protect against Lucilia cuprina myiasis. The controlled release ensures effective dosage and reduces the chances of resistance development (N. Anderson et al., 1989).
Molecular Cloning : Studies have also focused on the molecular cloning of cyromazine resistance genes in Drosophila melanogaster. This research helps in understanding the genetic basis of resistance and can guide the development of more effective pest control strategies (Z. Chen et al., 2006).
Environmental Fate : Research on the sorption of cyromazine on humic acid highlights its environmental fate and the factors influencing its persistence and movement in the environment. This is crucial for assessing its environmental impact and safety (Ling Zhao et al., 2014).
Flea Control : Cyromazine is also effective in controlling flea populations, especially in canines. It acts as an inhibitor of larval and pupal development in fleas (T. Friedel, 1986).
Detection in Agricultural Products : There's also research focused on the rapid detection of cyromazine residues in fruits and vegetables, which is important for food safety and compliance with agricultural regulations (Sihua Peng et al., 2022).
Wirkmechanismus
Safety and Hazards
Cyromazine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of Cyromazine . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling Cyromazine .
Eigenschaften
IUPAC Name |
2-N-(2,2,3,3-tetradeuteriocyclopropyl)-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H5,7,8,9,10,11,12)/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQDKIWDGQRHTE-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC(=N2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])NC2=NC(=NC(=N2)N)N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747405 |
Source


|
| Record name | N~2~-(2,2,3,3-~2~H_4_)Cyclopropyl-1,3,5-triazine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-19-9 |
Source


|
| Record name | N~2~-(2,2,3,3-~2~H_4_)Cyclopropyl-1,3,5-triazine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[bicyclo[2.2.1]heptane-2,1-cyclopropan]-6-one, oxime (9CI)](/img/no-structure.png)
![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)





![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)
